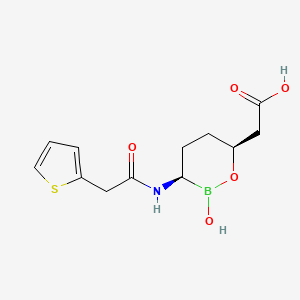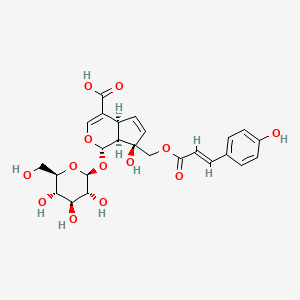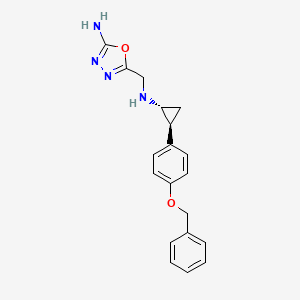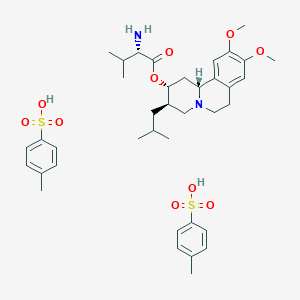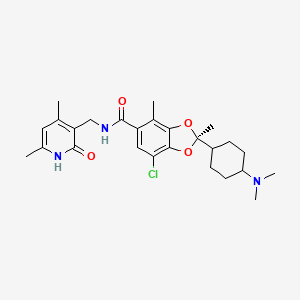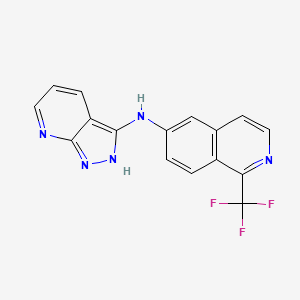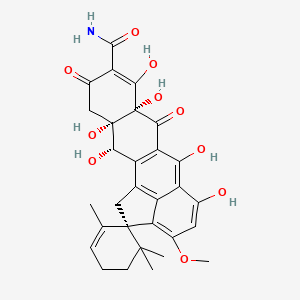
绿霉毒素
描述
Viridicatumtoxin is a rare tetracycline-type antibiotic that was first isolated from the fungus Penicillium viridicatum. It is known for its unique structure, which includes a geranyl-derived subunit in the form of a spirobicyclic system. This compound has garnered significant interest due to its potent antibacterial properties, particularly against methicillin-resistant Staphylococcus aureus (MRSA) and other drug-resistant pathogens .
科学研究应用
Viridicatumtoxin has several scientific research applications, including:
作用机制
Target of Action
Viridicatumtoxin is a rare tetracycline-like antibiotic that has been reported to exhibit strong inhibitory activity against drug-resistant Gram-positive bacteria . The primary target of Viridicatumtoxin is the enzyme undecaprenyl pyrophosphate synthase (UPPS), which plays a crucial role in bacterial cell wall synthesis .
Mode of Action
It has been observed that viridicatumtoxin a (vira) and viridicatumtoxin b (virb) can bind to upps of enterococcus faecalis . This binding has been confirmed through in vitro enzyme inhibition tests, surface plasmon resonance (SPR) binding analysis, and in vivo growth inhibition tests .
Biochemical Pathways
Viridicatumtoxin is formed by a mixed polyketide–terpenoid biosynthetic pathway . The incorporation of various compounds such as sodium [1- 13 C]-, [2- 13 C]-, [1,2- 13 C 2 ]-, and [1- 13 C, 18 O]-acetate, sodium [1,2,3- 13 C 3 ]- malonate, and (2 S)- [ Me - 13 C]methionine, as well as sodium hydrogen [ 14 C]carbonate and sodium [1- 14 C]pyruvate into Viridicatumtoxin, indicates its formation by this mixed pathway .
Result of Action
The binding of Viridicatumtoxin to UPPS inhibits the function of this enzyme, thereby disrupting bacterial cell wall synthesis . This results in the inhibition of bacterial growth, particularly in drug-resistant Gram-positive bacteria .
Action Environment
The production of Viridicatumtoxin can be influenced by environmental factors. For instance, the yield of Viridicatumtoxin increases in rich media with glucose, acetate, and succinate . .
生化分析
Biochemical Properties
Viridicatumtoxin plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been found to inhibit the growth of Staphylococcus aureus, including methicillin-resistant and quinolone-resistant strains . The nature of these interactions is largely due to the unique structure of Viridicatumtoxin, which includes a geranyl-derived subunit in the form of a spirobicyclic system .
Cellular Effects
Viridicatumtoxin has profound effects on various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . Its antibacterial activity is particularly noteworthy, with its effects being similar to that of vancomycin but 8 to 64 times greater than that of tetracycline .
Molecular Mechanism
The molecular mechanism of Viridicatumtoxin’s action is complex and multifaceted. It exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Metabolic Pathways
Viridicatumtoxin is involved in various metabolic pathways. It interacts with enzymes and cofactors, and can affect metabolic flux or metabolite levels . The exact metabolic pathways and the nature of these interactions are still being explored.
准备方法
Synthetic Routes and Reaction Conditions: The total synthesis of viridicatumtoxin involves several key steps, including alkylation, Lewis acid-mediated spirocyclization, and Michael Dieckmann reactions.
Industrial Production Methods: Viridicatumtoxin is typically produced through liquid fermentation cultures of Penicillium species. The fungal strain is cultured in a liquid medium containing glucose, yeast extract, peptone, magnesium sulfate, and potassium dihydrogen phosphate. The fermentation process is carried out in a rotary shaker at 28°C for several days, followed by the isolation and purification of the compound .
化学反应分析
Types of Reactions: Viridicatumtoxin undergoes various chemical reactions, including oxidation, reduction, and substitution. Key reactions include the oxidation of specific carbons to introduce hydroxyl groups and the formation of the spirobicyclic system through spirocyclization .
Common Reagents and Conditions:
Oxidation: Enol- and enolate-based oxidations are used to introduce hydroxyl groups at specific carbons.
Reduction: DIBAL-H (Diisobutylaluminum hydride) is used for the reduction of specific intermediates.
Spirocyclization: Lewis acids are employed to facilitate the spirocyclization reaction.
Major Products: The major products formed from these reactions include viridicatumtoxin and its analogues, which have been evaluated for their antibacterial properties .
相似化合物的比较
Viridicatumtoxin is structurally similar to other tetracycline antibiotics but is unique due to its fungal origin and the presence of a geranyl-derived spirobicyclic system. Similar compounds include:
Viridicatumtoxin A: Another tetracycline-type antibiotic isolated from Penicillium species.
Spirohexaline: A related compound with a similar spirobicyclic system.
Griseofulvin: An antifungal agent produced by Penicillium aethiopicum, which shares some structural similarities with viridicatumtoxin.
Viridicatumtoxin’s unique structure and potent antibacterial properties make it a valuable compound for scientific research and potential therapeutic applications.
属性
IUPAC Name |
(3'S,4'S,6S,9'S)-3',4',8',9',12',14'-hexahydroxy-16'-methoxy-1,5,5-trimethyl-6',10'-dioxospiro[cyclohexene-6,18'-pentacyclo[11.6.1.02,11.04,9.017,20]icosa-1(20),2(11),7,12,14,16-hexaene]-7'-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H31NO10/c1-11-6-5-7-27(2,3)28(11)9-12-16-18(13(32)8-15(41-4)21(16)28)22(34)20-17(12)23(35)29(39)10-14(33)19(26(31)38)24(36)30(29,40)25(20)37/h6,8,23,32,34-36,39-40H,5,7,9-10H2,1-4H3,(H2,31,38)/t23-,28-,29-,30+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FNSQKFOXORBCCC-WBWZXODPSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CCCC(C12CC3=C4C2=C(C=C(C4=C(C5=C3C(C6(CC(=O)C(=C(C6(C5=O)O)O)C(=O)N)O)O)O)O)OC)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CCCC([C@@]12CC3=C4C2=C(C=C(C4=C(C5=C3[C@@H]([C@]6(CC(=O)C(=C([C@]6(C5=O)O)O)C(=O)N)O)O)O)O)OC)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H31NO10 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20893991 | |
| Record name | Viridicatumtoxin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20893991 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
565.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
39277-41-3 | |
| Record name | Viridicatumtoxin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0039277413 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Viridicatumtoxin | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=159628 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Viridicatumtoxin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20893991 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | VIRIDICATUMTOXIN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/S8N62PLU21 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
A: Viridicatumtoxin primarily targets undecaprenyl pyrophosphate synthase (UPPS), an essential enzyme involved in bacterial cell wall synthesis. [, ]
A: Viridicatumtoxin binds directly and with high affinity to UPPS, as demonstrated by in vitro enzyme inhibition assays, surface plasmon resonance (SPR) binding analysis, and in vivo growth inhibition assays. [] Molecular docking studies suggest Viridicatumtoxin interacts with specific amino acid residues within the UPPS binding pocket. []
A: By inhibiting UPPS, Viridicatumtoxin disrupts the production of undecaprenyl pyrophosphate, a lipid carrier molecule crucial for the transport of peptidoglycan precursors across the bacterial cell membrane. This disruption ultimately inhibits bacterial cell wall synthesis, leading to bacterial growth inhibition and cell death. [, ]
A: While UPPS is the primary target, studies show Viridicatumtoxin can weakly inhibit the bacterial 70S ribosome, albeit to a lesser extent than its inhibition of UPPS. [] This weaker inhibition is attributed to steric hindrance between Viridicatumtoxin's ring F and the 70S ribosome helix 34. []
A: Viridicatumtoxin A has a molecular formula of C30H31NO11 and a molecular weight of 581 g/mol. [, ]
A: A combination of spectroscopic techniques, including X-ray crystallography, NMR, IR, UV, and mass spectrometry, have been utilized to determine the structure and characterize Viridicatumtoxin. [, , ]
ANone: The provided research focuses primarily on the biological activity and chemical characterization of Viridicatumtoxin. Information regarding its material compatibility, stability under different conditions (e.g., temperature, pH, solvents), and specific applications beyond its potential as an antibacterial agent is limited. Further research is needed to explore these aspects.
ANone: While the provided research offers valuable insights into Viridicatumtoxin's structure, biosynthesis, and mechanism of action, it primarily focuses on its potential as an antibacterial agent. Information regarding catalytic properties, computational chemistry studies, SAR beyond initial findings, stability and formulation, SHE regulations, detailed PK/PD profiles, comprehensive in vivo efficacy data, resistance mechanisms, long-term toxicity, drug delivery strategies, biomarkers, specific analytical method validation, and other aspects mentioned (questions 4-26) is limited or not explicitly addressed in these studies. Further research is necessary to comprehensively address these aspects.
A: Viridicatumtoxin was first isolated from the fungus Penicillium viridicatum Westling in 1973. [] Its structure, related to the tetracycline family of antibiotics, was elucidated using X-ray crystallography. []
ANone: Key milestones include:
- 1973: Isolation and initial structural characterization of Viridicatumtoxin. []
- 1984: Elucidation of the absolute configuration of Viridicatumtoxin. []
- 2008: Discovery of Viridicatumtoxin B, a 5-oxo derivative, from Penicillium sp. FR11. []
- 2013: Total synthesis and structural revision of Viridicatumtoxin B. [, ]
- Recent Years: Identification of Viridicatumtoxin's mechanism of action involving UPPS inhibition and investigations into its structure-activity relationships. [, ]
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


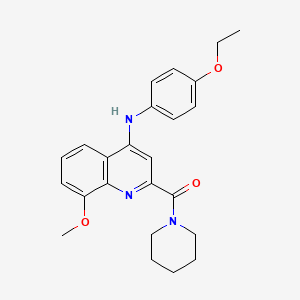
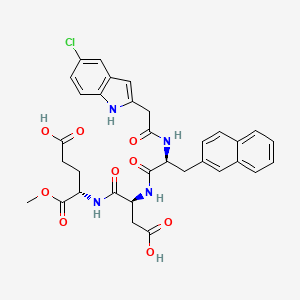
![[2-[2-[2-[2-[2-[5-[(3aS,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]ethoxy]ethoxy]ethylamino]-2-oxoethoxy]-6-phenacylphenyl] 6-azidohexanoate](/img/structure/B611611.png)
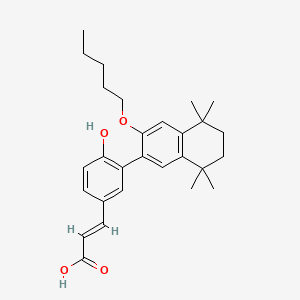
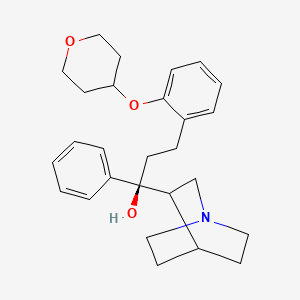
![(S)-3-chloro-5-(1,2-dihydroxyethyl)-N-(5-(trifluoromethyl)pyridin-2-yl)-5',6'-dihydro-[2,4'-bipyridine]-1'(2'H)-carboxamide](/img/structure/B611614.png)

